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molecular formula C13H13NO2 B8493219 4-Methoxy-2-phenoxy-phenylamine

4-Methoxy-2-phenoxy-phenylamine

Cat. No. B8493219
M. Wt: 215.25 g/mol
InChI Key: SBTRJDQNOOGKKQ-UHFFFAOYSA-N
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Patent
US08481568B2

Procedure details

A mixture 4-methoxy-1-nitro-2-phenoxy-benzene (1.3 g, 5.3 mmol) and 5% Pd—C (0.3 g) in ethyl acetate (100 mL) was shaken under 50 psi of hydrogen for 20 hours. The mixture was filtered through Celite and evaporated, providing 1.1 g of the product as a light gold oil; 1H NMR (CDCl3) δ 3.70 (s, 3H), 6.49 (d, J=2.6 Hz, 1H), 6.59 (dd, J=8.6 Hz, J=2.6 Hz, 1H), 6.78 (d, J=8.6 Hz, 1H), 6.96-7.00 (m, 2H), 7.07 (t, J=7.3 Hz, 1H), 7.28-7.35 (m, 2H).
Name
4-methoxy-1-nitro-2-phenoxy-benzene
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[C:5]([O:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:4]=1.[H][H]>C(OCC)(=O)C.[Pd]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[C:5]([O:12][C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:4]=1

Inputs

Step One
Name
4-methoxy-1-nitro-2-phenoxy-benzene
Quantity
1.3 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)[N+](=O)[O-])OC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(C=C1)N)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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